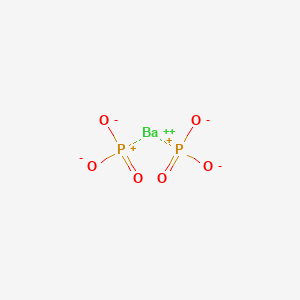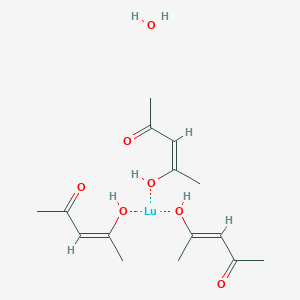![molecular formula C6H2Cl2FN3 B8218192 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B8218192.png)
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. . The unique structure of this compound, featuring both chlorine and fluorine substituents, contributes to its distinct chemical properties and biological activities.
Métodos De Preparación
The synthesis of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine typically involves the use of pyrrole as a starting material. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . This process involves a series of steps, including cyclization and halogenation, to introduce the chlorine and fluorine atoms at the desired positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold. Industrial production methods focus on optimizing yield and purity, often involving scale-up processes and stringent control of reaction conditions to ensure safety and efficiency .
Análisis De Reacciones Químicas
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: The pyrrolo[2,1-f][1,2,4]triazine scaffold can participate in cyclization reactions to form more complex fused ring systems.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: It is used as a core structure in the development of kinase inhibitors for cancer therapy.
Antiviral Research: The compound is a key intermediate in the synthesis of antiviral drugs, such as remdesivir, which has been used in the treatment of COVID-19.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological targets, providing insights into drug design and development.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that promote cancer cell growth and survival . The presence of chlorine and fluorine atoms enhances the compound’s binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
2,4-Dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine can be compared with other compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Avapritinib: A kinase inhibitor used in the treatment of gastrointestinal stromal tumors.
Remdesivir: An antiviral drug used in the treatment of COVID-19
The unique combination of chlorine and fluorine atoms in this compound distinguishes it from these similar compounds, providing distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
2,4-dichloro-5-fluoropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FN3/c7-5-4-3(9)1-2-12(4)11-6(8)10-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNFWFCWVZFQTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1F)C(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl]acetate hydrochloride](/img/structure/B8218114.png)
![(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride](/img/structure/B8218123.png)


![tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B8218145.png)

![(2R)-2-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)acetic acid](/img/structure/B8218153.png)
![(2R)-2-amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B8218158.png)
![6-Amino-3-thiabicyclo[3.1.0]hexane 3,3-dioxide hydrochloride](/img/structure/B8218165.png)
![Tert-butyl 7-amino-2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B8218176.png)

![7-Oxaspiro[3.5]nonane-2-carbaldehyde](/img/structure/B8218191.png)

![7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8218209.png)
